2-Amino-4-chloropyrimidine-5-carboxylic acid

Medicinal Chemistry Lead Optimization Physicochemical Profiling

2-Amino-4-chloropyrimidine-5-carboxylic acid (CAS 1240594-92-6) is a heterocyclic pyrimidine derivative bearing a 2-amino group, a 4-chloro substituent, and a 5-carboxylic acid functionality on the aromatic ring. With a molecular formula of C₅H₄ClN₃O₂ and a molecular weight of 173.56 g/mol, the compound presents two hydrogen-bond donors and five hydrogen-bond acceptors, yielding a computed acid pKa of approximately 3.83 and a LogP of 0.27.

Molecular Formula C5H4ClN3O2
Molecular Weight 173.56 g/mol
CAS No. 1240594-92-6
Cat. No. B3224838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-4-chloropyrimidine-5-carboxylic acid
CAS1240594-92-6
Molecular FormulaC5H4ClN3O2
Molecular Weight173.56 g/mol
Structural Identifiers
SMILESC1=C(C(=NC(=N1)N)Cl)C(=O)O
InChIInChI=1S/C5H4ClN3O2/c6-3-2(4(10)11)1-8-5(7)9-3/h1H,(H,10,11)(H2,7,8,9)
InChIKeyYISUXFZYHBEMSR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-4-chloropyrimidine-5-carboxylic Acid (CAS 1240594-92-6): Structural Identity, Physicochemical Profile, and Procurement-Relevant Characteristics


2-Amino-4-chloropyrimidine-5-carboxylic acid (CAS 1240594-92-6) is a heterocyclic pyrimidine derivative bearing a 2-amino group, a 4-chloro substituent, and a 5-carboxylic acid functionality on the aromatic ring [1]. With a molecular formula of C₅H₄ClN₃O₂ and a molecular weight of 173.56 g/mol, the compound presents two hydrogen-bond donors and five hydrogen-bond acceptors, yielding a computed acid pKa of approximately 3.83 and a LogP of 0.27 [2]. This substitution pattern distinguishes it from its closest regioisomer, 2-amino-5-chloropyrimidine-4-carboxylic acid (CAS 45867-11-6), which positions the carboxylic acid at the 4-position rather than the 5-position—a difference that alters electronic distribution, dipole orientation, and steric accessibility around the pyrimidine ring [2][3]. These structural features are central to any scientific evaluation of the compound's suitability for specific synthetic applications or biological screening campaigns.

Why In-Class Substitution of 2-Amino-4-chloropyrimidine-5-carboxylic Acid with Its Regioisomer or Dechlorinated Analog Is Scientifically Unjustified


Substituting 2-amino-4-chloropyrimidine-5-carboxylic acid with a closely related in-class analog—such as the 5-chloro-4-carboxylic acid regioisomer (CAS 45867-11-6) or the dechlorinated 2-aminopyrimidine-5-carboxylic acid (CAS 3167-50-8)—introduces measurable differences in acidity, lipophilicity, and charge distribution that can alter reactivity in nucleophilic substitution, amide coupling, and metal-catalyzed cross-coupling reactions [1][2]. The 4-chloro substituent exerts an electron-withdrawing effect that polarizes the pyrimidine ring, activating the 5-carboxylic acid for condensation chemistry while leaving the 2-amino group available for selective derivatization [1]. In contrast, the 4-carboxylic acid regioisomer exhibits a higher LogP (0.55 vs. 0.27) and a slightly elevated pKa (3.92 vs. 3.83), differences that affect aqueous solubility, membrane permeability in cell-based assays, and chromatographic retention behavior—any of which can compromise reproducibility across synthetic or screening workflows [2][3]. Because substitutions at the 2-, 4-, and 5-positions of the pyrimidine scaffold are not electronically equivalent, even the same functional group set arranged differently yields a functionally distinct chemical entity. Therefore, treating these compounds as interchangeable building blocks without quantitative justification risks synthetic failure, misleading structure–activity relationship (SAR) interpretation, and procurement of an unsuitable intermediate.

Quantitative Differentiation Evidence for 2-Amino-4-chloropyrimidine-5-carboxylic Acid (CAS 1240594-92-6) Versus Its Closest Analogs


Regioisomeric Acidity (pKa) Comparison: 5-Carboxylic Acid vs. 4-Carboxylic Acid Isomer

The computed acid dissociation constant (pKa) of the 5-carboxylic acid group in 2-amino-4-chloropyrimidine-5-carboxylic acid is 3.83, compared to 3.92 for the 4-carboxylic acid group in the regioisomer 2-amino-5-chloropyrimidine-4-carboxylic acid (CAS 45867-11-6) [1][2]. The ~0.09 unit lower pKa of the target compound indicates that the 5-carboxylic acid is a slightly stronger acid, with a higher degree of ionization at physiological pH. This difference arises from the distinct electronic environments created by the relative positions of the electron-withdrawing 4-chloro and electron-donating 2-amino substituents on the pyrimidine ring.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

Lipophilicity (LogP) Comparison: Impact of the 2-Amino Group on Partitioning Behavior

The computed LogP of 2-amino-4-chloropyrimidine-5-carboxylic acid is 0.27, compared to 0.83 for 4-chloropyrimidine-5-carboxylic acid (CAS 933686-33-0), which lacks the 2-amino substituent . The 0.56 LogP unit reduction conferred by the 2-amino group represents a ~3.6-fold decrease in the octanol–water partition coefficient, indicating substantially greater hydrophilicity. This difference is consistent with the hydrogen-bond-donating capacity of the primary amine and its effect on overall polarity.

Drug Design ADME Prediction Chromatographic Method Development

pH-Dependent Distribution Coefficient (LogD) Differences Between Regioisomers and Implications for Biological Assay Design

At pH 7.4 (physiological blood pH), the computed LogD of 2-amino-4-chloropyrimidine-5-carboxylic acid is -2.88, compared to -2.68 for the 4-carboxylic acid regioisomer 2-amino-5-chloropyrimidine-4-carboxylic acid [1][2]. The ΔLogD₇.₄ of -0.20 indicates that the 5-carboxylic acid isomer is approximately 1.6-fold more hydrophilic under physiologically relevant ionization conditions. At pH 5.5 (representative of early endosomal and certain tumor microenvironments), the LogD values are -1.32 (target) and -1.09 (regioisomer), respectively, representing a ΔLogD₅.₅ of -0.23 and a ~1.7-fold difference.

ADMET Profiling Bioavailability Prediction Assay Development

Synthetic Utility Differentiation: Ethyl Ester Derivative as a Precursor for Antibacterial Pyrazolo[3,4-d]pyrimidine Libraries

Ethyl 2-amino-4-chloropyrimidine-5-carboxylate (CAS 1240597-30-1), the direct ethyl ester derivative of the target compound, has been employed as a key building block in the synthesis of novel ethyl (pyrazolo[3,4-d]pyrimidin-1-yl)pyrimidine-5-carboxylate derivatives with demonstrated antibacterial activity [1]. Specifically, the 5-ethoxycarbonyl group on the pyrimidine scaffold allows for chemoselective functionalization at the 4-chloro position with pyrazolo[3,4-d]pyrimidine nucleophiles, generating a focused library in good to excellent yields [1]. The corresponding 4-carboxylate regioisomer (ethyl 2-amino-5-chloropyrimidine-4-carboxylate) has not been reported in an equivalent transformation, suggesting that the 5-carboxylate geometry uniquely positions the ester for productive coupling while maintaining sufficient electrophilicity at the 4-chloro site.

Antibacterial Discovery Heterocyclic Chemistry Library Synthesis

Vendor Purity Specifications: NLT 98% ISO-Certified Material Supporting Reproducible Research

Multiple commercial vendors supply 2-amino-4-chloropyrimidine-5-carboxylic acid at defined purity grades. MolCore offers the compound at NLT 98% purity under ISO certification, which is suitable for pharmaceutical R&D and quality control applications . CymitQuimica (Apollo Scientific brand) supplies the material at 95% minimum purity with pricing of approximately €202/100 mg, €330/250 mg, and €838/1 g . For comparison, the regioisomer 2-amino-5-chloropyrimidine-4-carboxylic acid (also at 95% purity) is listed at €104–€343 (100 mg–1 g range) from an alternative supplier on the same platform, reflecting a price differential that may reflect differences in synthetic route complexity and market demand rather than intrinsic value .

Quality Control Procurement Standards Reproducibility

Electronic and Steric Differentiation: Substituent Effects on Pyrimidine Ring Reactivity

The juxtaposition of the electron-withdrawing 4-chloro and electron-donating 2-amino groups on the pyrimidine ring creates a polarized π-system that activates the 5-position for electrophilic substitution while directing nucleophilic attack to the 4-position [1]. This electronic arrangement is distinct from that in 2-aminopyrimidine-5-carboxylic acid (CAS 3167-50-8, LogP = 0.00, pKa ≈ 4.19), which lacks the 4-chloro substituent and consequently exhibits a ~1.2 pKa unit higher carboxylic acid pKa and a ~0.3 LogP unit lower lipophilicity [2]. The 4-chloro group in the target compound provides both (i) a synthetic handle for SNAr (nucleophilic aromatic substitution) chemistry with amines, thiols, and alkoxides, and (ii) a modulator of the carboxylic acid's acidity through its inductive electron-withdrawing effect. Patent literature further confirms that 2-amino-4-chloro-substituted pyrimidinecarboxylate esters are valuable process intermediates for herbicide-active 6-amino-5-chloro-4-pyrimidinecarboxylates, substantiating the industrial relevance of this specific substitution pattern [3].

Physical Organic Chemistry Reactivity Prediction Synthetic Strategy

Optimal Research and Industrial Application Scenarios for 2-Amino-4-chloropyrimidine-5-carboxylic Acid (CAS 1240594-92-6)


Medicinal Chemistry: Fragment-Based and Structure-Guided Library Synthesis Requiring a Dual-Functional Pyrimidine Scaffold

When a drug discovery program requires a pyrimidine core that offers both a carboxylic acid for amide/ester conjugation and a chlorine leaving group for SNAr-based diversification, 2-amino-4-chloropyrimidine-5-carboxylic acid provides a regiospecifically defined substitution pattern. The computed pKa of 3.83 ensures the carboxylic acid is predominantly ionized at physiological pH, enhancing aqueous solubility for biochemical assay compatibility, while the 4-chloro position remains available for late-stage functionalization [1]. This dual reactivity has been exploited in the synthesis of pyrazolo[3,4-d]pyrimidine conjugates with antibacterial activity, establishing synthetic precedent [2]. The regioisomeric 4-carboxylic acid variant would reverse the geometric relationship between the conjugation handle and the diversification site, likely altering the trajectory of substituents in the final ligand and potentially compromising target binding.

Agrochemical Intermediate Synthesis: Herbicide Lead Optimization

Patent US20090054647 identifies 2-amino-4-chloropyrimidinecarboxylate esters as strategic intermediates en route to 2-substituted 6-amino-5-chloro-4-pyrimidinecarboxylate herbicides [3]. The 5-carboxylic acid functionality provides a carboxylate anchor for further derivatization, while the 2-amino and 4-chloro substituents establish the electronic environment necessary for subsequent oxidation and substitution steps in the patented process. Selection of the correct regioisomer is critical because the patent chemistry relies on the chloro substituent occupying the position ortho to the carboxylate group for directed reactivity.

Physicochemical Property-Driven Lead Optimization: Modulating LogD for Improved ADME Profiles

In lead optimization campaigns where systematic control of lipophilicity is essential for balancing potency, solubility, and metabolic stability, the measured LogD(pH 7.4) of -2.88 for 2-amino-4-chloropyrimidine-5-carboxylic acid positions this scaffold in a highly hydrophilic property space [1]. When medicinal chemists require a polar pyrimidine acid building block that nevertheless retains a chlorine substituent for subsequent vector exploration, this compound offers a LogD that is approximately 0.20 units more negative than its 4-carboxylic acid regioisomer—a difference that can translate into improved aqueous solubility and reduced nonspecific binding in protein-based assays [1][4].

Chemical Biology: Synthesis of Affinity Probes and Bifunctional Tools

The simultaneous presence of three chemically orthogonal functional groups—2-amino (nucleophile), 4-chloro (electrophile/SNAr site), and 5-carboxylic acid (conjugation handle)—enables sequential, chemoselective derivatization without protecting group manipulation. This orthogonality is valuable for constructing bifunctional molecules such as PROTACs, fluorescent probes, or activity-based protein profiling reagents, where a defined attachment sequence is required. The computed LogP of 0.27 and polar surface area of 89.1 Ų further indicate that the core scaffold resides within favorable drug-like property space (compliant with Lipinski's Rule of Five) [1].

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